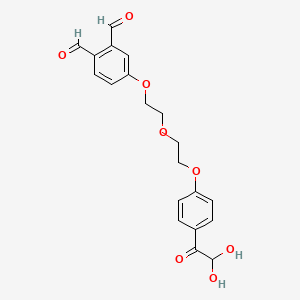
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde is a complex organic compound with the molecular formula C20H20O8 This compound is characterized by its unique structure, which includes multiple ether linkages and a phthalaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol under acidic conditions to form the intermediate 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then further reacted with 2,2-dihydroxyacetophenone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers[][3].
Mechanism of Action
The mechanism of action of 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This interaction is facilitated by the aldehyde groups, which are highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-(4-(3-hydroxypropyl)phenoxy)ethoxy)ethoxy)ethyl tosylate
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
Its structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H20O8 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[2-[2-[4-(2,2-dihydroxyacetyl)phenoxy]ethoxy]ethoxy]phthalaldehyde |
InChI |
InChI=1S/C20H20O8/c21-12-15-3-6-18(11-16(15)13-22)28-10-8-26-7-9-27-17-4-1-14(2-5-17)19(23)20(24)25/h1-6,11-13,20,24-25H,7-10H2 |
InChI Key |
DXEKXLIDLXBUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(O)O)OCCOCCOC2=CC(=C(C=C2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)

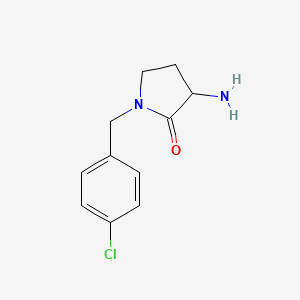
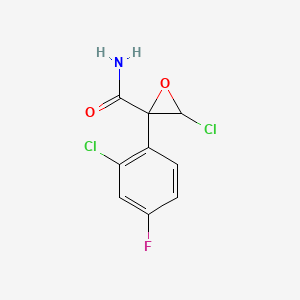


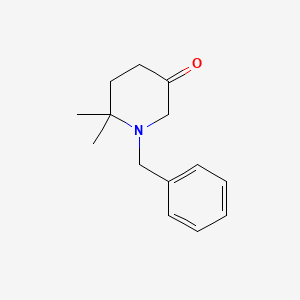

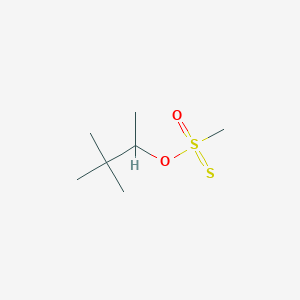
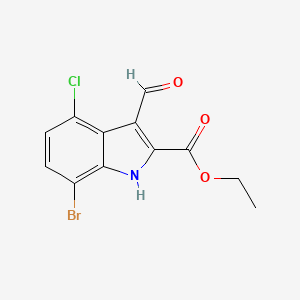
![2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol](/img/structure/B12849315.png)

![(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone](/img/structure/B12849324.png)
